molecular formula C13H8BrFN2 B13663695 2-(3-Bromophenyl)-6-fluoroimidazo[1,2-a]pyridine

2-(3-Bromophenyl)-6-fluoroimidazo[1,2-a]pyridine

Cat. No.: B13663695
M. Wt: 291.12 g/mol
InChI Key: UYGHIGSSXWGJBL-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-6-fluoroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-6-fluoroimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with appropriate brominated and fluorinated aromatic aldehydes. One common method includes the use of a multicomponent reaction involving 2-aminopyridine, 3-bromobenzaldehyde, and a fluorinating agent under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures to facilitate the formation of the imidazo[1,2-a]pyridine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of catalysts and solvents can be optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-6-fluoroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have enhanced biological activities or different physical properties.

Scientific Research Applications

2-(3-Bromophenyl)-6-fluoroimidazo[1,2-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-6-fluoroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylimidazo[1,2-a]pyridine
  • 6-Fluoroimidazo[1,2-a]pyridine
  • 3-Bromoimidazo[1,2-a]pyridine

Uniqueness

2-(3-Bromophenyl)-6-fluoroimidazo[1,2-a]pyridine is unique due to the simultaneous presence of bromine and fluorine atoms, which can significantly influence its reactivity and biological activity.

Properties

Molecular Formula

C13H8BrFN2

Molecular Weight

291.12 g/mol

IUPAC Name

2-(3-bromophenyl)-6-fluoroimidazo[1,2-a]pyridine

InChI

InChI=1S/C13H8BrFN2/c14-10-3-1-2-9(6-10)12-8-17-7-11(15)4-5-13(17)16-12/h1-8H

InChI Key

UYGHIGSSXWGJBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CN3C=C(C=CC3=N2)F

Origin of Product

United States

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